2-Amino-2-(trifluoromethyl)butanoic acid hydrochloride

Descripción

Chemical Identity and Structural Characteristics

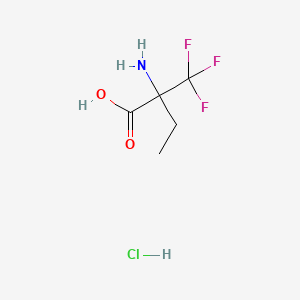

The chemical identity of this compound is defined by its molecular formula C₅H₉ClF₃NO₂ and molecular weight of 207.58 grams per mole. The compound features a quaternary carbon center at the alpha position, bearing both an amino group and a trifluoromethyl substituent, along with an ethyl chain extending from this central carbon atom. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its systematic structural organization. The three-dimensional arrangement of atoms creates a chiral center, though the commercially available forms typically represent racemic mixtures unless specifically synthesized in enantiomerically pure forms.

The structural characteristics of this compound are particularly noteworthy due to the presence of the trifluoromethyl group directly attached to the alpha carbon. This arrangement creates a quaternary stereocenter that cannot undergo racemization under normal conditions, providing exceptional stereochemical stability compared to conventional amino acids. The trifluoromethyl group exhibits strong electron-withdrawing properties, significantly influencing the electronic environment around the amino and carboxyl functional groups. The Standard Simplified Molecular Input Line Entry System representation "CCC(C(=O)O)(C(F)(F)F)N.Cl" clearly illustrates the connectivity pattern, showing the ethyl chain, the quaternary carbon bearing the trifluoromethyl and amino groups, and the carboxylic acid functionality in association with the hydrochloride ion.

The parent compound, 2-amino-2-(trifluoromethyl)butanoic acid, possesses the molecular formula C₅H₈F₃NO₂ with a molecular weight of 171.12 grams per mole, representing the free amino acid form without the hydrochloride salt. The formation of the hydrochloride salt involves protonation of the amino group by hydrochloric acid, resulting in enhanced water solubility and improved crystallization properties. This salt formation process represents a common strategy in pharmaceutical chemistry for improving the handling characteristics of amino acid derivatives while maintaining their essential chemical properties.

Historical Development and Research Context

The historical development of this compound emerges from the broader context of fluorinated amino acid research, which has experienced remarkable growth over the past several decades. The synthetic strategies for alpha-trifluoromethyl substituted alpha-amino acids have evolved significantly since early investigations in this field, driven by the recognition that fluorinated amino acids possess unique properties valuable for medicinal chemistry and biochemical research. Early research efforts focused on developing efficient synthetic methodologies to introduce trifluoromethyl groups into amino acid structures, overcoming significant challenges related to the reactivity and stability of fluorinated intermediates.

The development of practical synthetic approaches to alpha-trifluoromethylated amino acids gained momentum through advances in fluorine chemistry and organometallic catalysis. Researchers recognized that the combination of unique physical and chemical properties of fluorine with proteinogenic amino acids represented a new approach to designing biologically active compounds, including peptides with improved pharmacological parameters. The synthesis of complex unnatural fluorine-containing amino acids became an area of intensive research, with methodology development focusing on accessing non-proteinogenic amino acids containing multiple fluorine atoms such as trifluoromethyl groups.

Contemporary research in fluorinated amino acid synthesis has seen rapid growth over the past decade, with researchers turning their attention to developing methodology for accessing complex proteinogenic examples. The emergence of new synthetic approaches, including photocatalysis and palladium cross-coupling reactions, has expanded the synthetic toolbox available for preparing fluorinated amino acid derivatives. The development of novel fluorinated functional groups has also contributed to the expansion of this field, with trifluoromethyl moieties appearing with increasing frequency in the literature as researchers explore their potential applications.

Recent advances in the synthesis of fluorinated amino acids and peptides have emphasized two complementary strategies: the use of fluorinated building blocks to prepare fluorinated amino acids with diversified structures, and direct fluorination or fluoroalkylation of amino acids, peptides, and proteins. These approaches have provided researchers with powerful tools to selectively access fluorinated amino acids, demonstrating the prospect for applications in medicinal chemistry and chemical biology. The historical progression from early synthetic challenges to current sophisticated methodologies illustrates the maturation of fluorinated amino acid chemistry as a distinct research discipline.

Significance in Fluorinated Amino Acid Chemistry

The significance of this compound in fluorinated amino acid chemistry extends far beyond its individual chemical properties, representing a paradigmatic example of how fluorine incorporation can fundamentally alter amino acid behavior and applications. The trifluoromethyl group serves multiple roles within amino acid side chains, including enabling nuclear magnetic resonance and positron emission tomography imaging applications, remediating problematic pharmacokinetic properties, controlling conformation on scales ranging from individual amino acids to protein quaternary structure, and enhancing target-binding interactions. These diverse functions underscore the versatility of trifluoromethyl-substituted amino acids in advancing both fundamental research and practical applications.

The incorporation of fluorine atoms into amino acid side chains provides researchers with unique tools for controlling the conformations of individual amino acid residues. The polar carbon-fluorine bond tends to align in predictable ways with neighboring functional groups, creating opportunities for precise conformational control that is not achievable with conventional amino acids. In the case of alpha-trifluoromethylated amino acids like 2-amino-2-(trifluoromethyl)butanoic acid, the positioning of the trifluoromethyl group directly at the alpha carbon creates distinct chemical properties that can influence protein folding, stability, and function when incorporated into peptide sequences.

The biocatalytic toolbox has recently expanded to include enzyme-catalyzed carbene transfer reactions for synthesizing enantioenriched alpha-trifluoromethyl amines, demonstrating the growing importance of these compounds in synthetic chemistry. Advanced methodologies enable the synthesis of chiral alpha-trifluoromethyl amino esters with exceptional yields and enantioselectivity, providing access to valuable synthons for medicinal chemistry and the synthesis of bioactive molecules. These developments highlight the strategic importance of compounds like this compound as building blocks for more complex fluorinated structures.

The development of routine synthetic methods enabling effective and selective introduction of fluorine into amino acids represents a significant advancement in synthetic chemistry, addressing the growing demand for fluorinated compounds in pharmaceutical research. The unique combination of enhanced metabolic stability, altered pharmacokinetic properties, and distinctive electronic characteristics makes trifluoromethyl-substituted amino acids particularly valuable for drug discovery applications. The ability to access these compounds in both enantiomerically pure and racemic forms provides researchers with flexibility in exploring structure-activity relationships and optimizing biological activities.

Propiedades

IUPAC Name |

2-amino-2-(trifluoromethyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2.ClH/c1-2-4(9,3(10)11)5(6,7)8;/h2,9H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDNEVFZPJZOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(trifluoromethyl)butanoic acid hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-Amino-2-(trifluoromethyl)butanoic acid with hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through crystallization or other suitable methods to obtain the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-(trifluoromethyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce different functional groups into the molecule .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. Research has shown that 2-amino acids with trifluoromethyl substituents can inhibit the growth of various pathogens. For instance, a study demonstrated that O-trifluoromethyl homoserine has potential as an antimicrobial agent against resistant strains of bacteria due to its ability to disrupt bacterial cell membranes .

Drug Design

The unique electronic properties of the trifluoromethyl group make this compound an attractive candidate for drug design. Its incorporation into peptide sequences can enhance the stability and bioavailability of therapeutic agents. A notable example is its use in the synthesis of novel peptide analogs that target specific receptors involved in metabolic disorders .

Enzyme Inhibition Studies

O-trifluoromethyl homoserine has been studied for its role as an enzyme inhibitor. The compound's structural similarity to natural amino acids allows it to interact with enzyme active sites, potentially leading to the development of inhibitors for enzymes involved in cancer metabolism. Case studies have shown promising results in inhibiting key enzymes like serine racemase, which is implicated in tumor growth .

Metabolic Pathway Analysis

The compound serves as a valuable tool in metabolic studies due to its ability to mimic natural substrates. It can be utilized to trace metabolic pathways involving amino acid metabolism, providing insights into metabolic dysregulation in diseases such as diabetes and obesity .

Synthesis of Novel Compounds

The trifluoromethyl group enhances the reactivity of O-trifluoromethyl homoserine in various synthetic pathways. For example, it can be used as a building block for synthesizing complex molecules through reactions such as:

- Nucleophilic Substitution : The trifluoromethyl group can facilitate nucleophilic attacks, leading to the formation of new carbon-carbon bonds.

- Peptide Synthesis : Its incorporation into peptide chains improves their pharmacological properties while maintaining structural integrity .

- Antimicrobial Efficacy : A study published in PubMed highlighted the antimicrobial efficacy of O-trifluoromethyl homoserine against multidrug-resistant strains, demonstrating significant inhibition zones in agar diffusion tests .

- Enzyme Inhibition : Research conducted on serine racemase showed that O-trifluoromethyl homoserine effectively reduced enzyme activity by binding competitively at the active site, suggesting potential therapeutic applications in cancer treatment .

- Synthesis of Peptide Analogues : A recent synthesis report detailed the use of O-trifluoromethyl homoserine as a key intermediate in creating peptide analogues with enhanced stability and bioactivity against metabolic disorders .

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(trifluoromethyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity and interactions with other molecules. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic Acid Hydrochloride

- Structure: Features a trifluoromethyl group attached to a phenyl ring (para-position) rather than the α-carbon of the amino acid backbone.

- The propanoic acid chain (C3) is shorter than the butanoic acid (C4) backbone of the target compound, altering steric and conformational properties.

- Commercial Status : Discontinued across all listed quantities (1g–500mg), suggesting challenges in synthesis, stability, or demand .

(S)-3-Amino-4-(2-fluorophenyl)butanoic Acid Hydrochloride

- Structure: Contains a fluorine atom on a phenyl ring at the β-position of the butanoic acid chain.

- The phenyl ring at the β-position may restrict rotational freedom compared to the α-carbon-tethered -CF₃ group in the target compound.

(2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride

- Structure : Substitutes the trifluoromethyl group with a methoxy (-OCH₃) group at the γ-position.

- Key Differences: The methoxy group is electron-donating, contrasting with the electron-withdrawing -CF₃ group, leading to divergent reactivity in nucleophilic or electrophilic environments.

- Applications: Methoxy-substituted amino acids are often used in peptide synthesis for modulating solubility and hydrogen bonding .

Structural and Functional Data Table

Actividad Biológica

Overview

2-Amino-2-(trifluoromethyl)butanoic acid hydrochloride, with the molecular formula CHClFNO and a molecular weight of 207.58 g/mol, is a synthetic amino acid derivative notable for its trifluoromethyl group, which imparts unique chemical properties. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and mechanisms of action.

The compound can be synthesized through the reaction of 2-amino-2-(trifluoromethyl)butanoic acid with hydrochloric acid to form the hydrochloride salt. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group plays a critical role in modulating biochemical pathways, influencing enzyme activity, and potentially interacting with neurotransmitter systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neurotransmitter Modulation : Studies have shown that compounds containing the trifluoromethyl group can enhance the potency of neurotransmitter uptake inhibitors. For instance, modifications to amino acids with trifluoromethyl groups have been linked to increased inhibition of serotonin transporters .

- Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial activity, although comprehensive studies are still required to elucidate these effects fully.

- Potential Antitumor Activity : Some studies indicate that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Case Studies

- Serotonin Transport Inhibition : A study highlighted the structural modifications of amino acids with trifluoromethyl groups enhancing their ability to inhibit serotonin uptake significantly. This suggests potential therapeutic implications for mood disorders .

- Antimicrobial Activity Assessment : A recent investigation evaluated the antimicrobial efficacy of several trifluoromethylated amino acids against common bacterial strains. Results indicated that certain derivatives exhibited promising antibacterial properties, warranting further exploration.

- Antitumor Screening : In vitro assays conducted on cancer cell lines demonstrated that specific analogs derived from this compound showed significant cytotoxicity, indicating a possible avenue for cancer treatment development .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing 2-amino-2-(trifluoromethyl)butanoic acid hydrochloride with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric Strecker or Mannich reactions using chiral catalysts (e.g., cinchona alkaloids). Post-synthesis, recrystallization in polar solvents like ethanol/water mixtures improves purity. Monitor optical rotation and confirm enantiomeric excess (ee) using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) .

Q. How should researchers assess the compound’s stability under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–3 months. Analyze degradation products via LC-MS and track changes in NMR spectra (e.g., disappearance of α-proton signals at δ 3.8–4.2 ppm). Use thermogravimetric analysis (TGA) to evaluate hygroscopicity .

Q. What analytical techniques are critical for verifying structural integrity and purity?

- Methodological Answer :

- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm.

- Structure : - and -NMR to confirm trifluoromethyl group integration and stereochemistry.

- Mass Confirmation : High-resolution mass spectrometry (HRMS) in ESI+ mode to validate molecular ion peaks .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in peptide coupling reactions?

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes)?

Q. How can researchers resolve contradictions in solubility data reported across studies?

- Methodological Answer : Systematically test solubility in buffered solutions (pH 1–10) using the shake-flask method. Analyze ionic strength effects (e.g., NaCl concentration) and compare with Hansen solubility parameters. Use dynamic light scattering (DLS) to detect aggregation in poorly soluble conditions .

Q. What metabolic pathways should be prioritized for in vitro ADME studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.